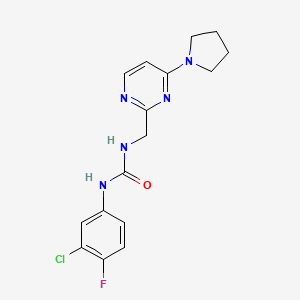
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has been extensively studied in scientific research. It belongs to the class of urea derivatives and has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is not fully understood, but it is believed to involve the modulation of various biological targets. It has been shown to inhibit the activity of various enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. It has also been shown to modulate the activity of various receptors such as GABA receptors, adenosine receptors, and dopamine receptors. In addition, it has been shown to affect the activity of various ion channels such as potassium channels and calcium channels.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea are diverse and depend on the specific biological target that it modulates. It has been shown to affect various cellular processes such as cell proliferation, apoptosis, and differentiation. It has also been shown to affect various physiological processes such as blood pressure, heart rate, and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea in lab experiments include its high potency, selectivity, and versatility. It can be used as a tool for the study of various biological targets and processes, and it can be easily synthesized and purified. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. Another direction is to study its potential as a modulator of various biological targets such as enzymes, receptors, and ion channels. Additionally, further studies are needed to understand its mechanism of action and its potential off-target effects.
Métodos De Síntesis
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 4-(pyrrolidin-1-yl)pyrimidine-2-amine in the presence of a catalyst and a solvent. The reaction yields the intermediate 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, which can be further purified using various techniques such as recrystallization, column chromatography, or HPLC.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has been extensively studied in scientific research for its potential applications in various fields. It has shown promising results in medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied in pharmacology, where it has shown potential as a modulator of various biological targets such as enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool for the study of various biochemical pathways and processes.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-12-9-11(3-4-13(12)18)21-16(24)20-10-14-19-6-5-15(22-14)23-7-1-2-8-23/h3-6,9H,1-2,7-8,10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSRCYHKLARLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2949535.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949536.png)

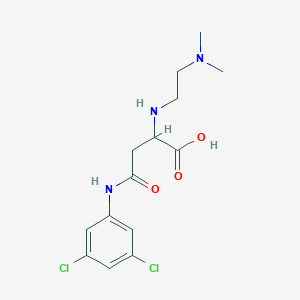
![2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2949546.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate](/img/structure/B2949548.png)
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)
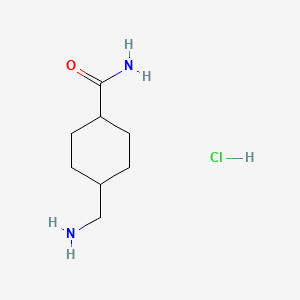
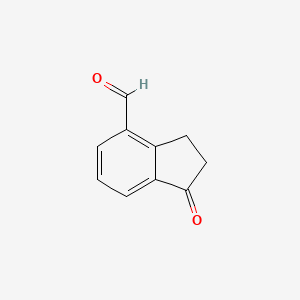
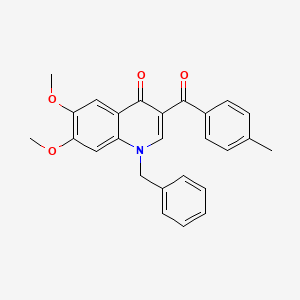
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2949554.png)
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2949556.png)
![5-[Benzyl(methyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2949557.png)
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949558.png)